molecular formula C16H12BrNO3 B5611955 6-bromo-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one

6-bromo-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B5611955
M. Wt: 346.17 g/mol
InChI Key: XBMZANWFYVNVOV-UHFFFAOYSA-N
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Description

6-bromo-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a bromine atom at the 6th position, an ethoxyphenyl group at the 2nd position, and a benzoxazinone core structure

Properties

IUPAC Name

6-bromo-2-(3-ethoxyphenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3/c1-2-20-12-5-3-4-10(8-12)15-18-14-7-6-11(17)9-13(14)16(19)21-15/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMZANWFYVNVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-ethoxyphenylamine and 2-bromo-4-nitrobenzoic acid.

    Formation of Benzoxazinone Core: The 3-ethoxyphenylamine is reacted with 2-bromo-4-nitrobenzoic acid under acidic conditions to form the benzoxazinone core.

    Cyclization: The intermediate product undergoes cyclization to form the final compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common techniques include:

    Catalysis: Using catalysts to enhance the reaction rate and selectivity.

    Purification: Employing methods such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid
  • 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid

Uniqueness

6-bromo-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one is unique due to its benzoxazinone core structure, which imparts distinct chemical properties and reactivity compared to other similar compounds

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